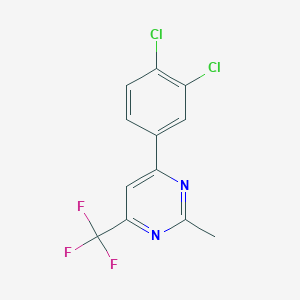
6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are nitrogen-containing heterocyclic compounds that are widely studied for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization with guanidine hydrochloride under basic conditions to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antiproliferative agent against various cancer cell lines.
Medicine: Investigated for its potential use in developing new antitumor drugs.
Wirkmechanismus
The mechanism of action of 6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity and leading to the accumulation of ubiquitinated proteins . This inhibition can induce apoptosis in cancer cells, making it a potential antitumor agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rociletinib: An antineoplastic drug with a pyrimidine moiety.
Osimertinib: Another antineoplastic drug with a pyrimidine scaffold.
Trifluoromethyl-containing pyrimidine derivatives: Various derivatives with similar structures and biological activities.
Uniqueness
6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a versatile compound for various scientific applications.
Eigenschaften
Molekularformel |
C12H7Cl2F3N2 |
|---|---|
Molekulargewicht |
307.09 g/mol |
IUPAC-Name |
4-(3,4-dichlorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H7Cl2F3N2/c1-6-18-10(5-11(19-6)12(15,16)17)7-2-3-8(13)9(14)4-7/h2-5H,1H3 |
InChI-Schlüssel |
RUKBOLRKBAWLSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)
![N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)

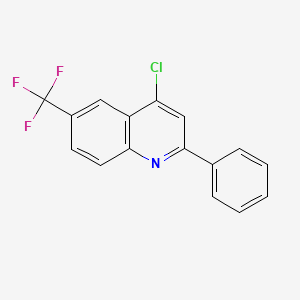
![(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723245.png)
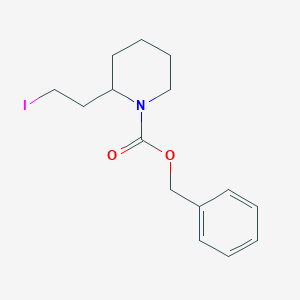
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)
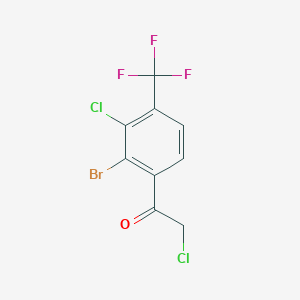
![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)
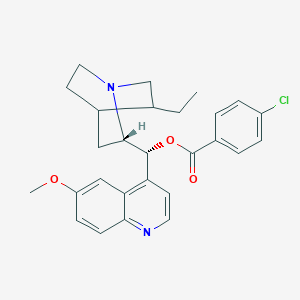
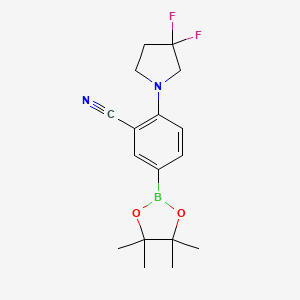

![Methyl 2-acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13723273.png)

